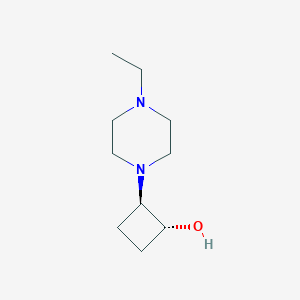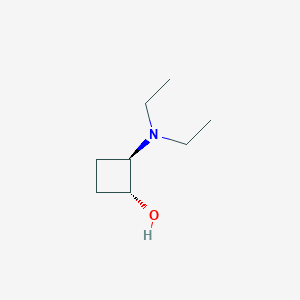
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)oxolan-3-ol, also known as 3-oxolan-4-yl 3,3-dimethylbut-1-yn-1-ol, is a compound belonging to the class of organic compounds known as oxolanes. It is a colorless, odorless, and water-soluble compound that is widely used in organic synthesis and as a building block in drug development. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Intramolecular Cyclization of 3,4-Epoxy Alcohols: Studies have demonstrated that compounds similar to (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)oxolan-3-ol undergo intramolecular cyclization, leading to the formation of oxetanes and oxolane dimers under specific conditions. This highlights its potential utility in synthesizing cyclic compounds, which are of interest in various chemical synthesis and pharmaceutical applications (Murai, Ono, & Masamune, 1976).
Supramolecular Structures
- Supramolecular Structures from Pyrimidinyl Derivatives: Research into compounds structurally related to (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)oxolan-3-ol has led to the development of supramolecular structures, providing insights into hydrogen bonding, base pairing, and molecular packing. These findings could have implications for understanding nucleic acid structures and functions, showcasing the broader relevance of such compounds in biomolecular sciences (Cheng et al., 2011).
Catalysis and Synthesis
- Palladium-Catalyzed Synthesis: The palladium-catalyzed synthesis of compounds related to (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)oxolan-3-ol has been explored for creating complex structures, such as metallomacrocyclic palladium(II) complexes. This research demonstrates the compound's utility in forming intricate molecular architectures, useful in catalysis and material science (Guerrero et al., 2008).
Thermal Decomposition Studies
- Kinetic Studies of Thermal Decomposition: The thermal decomposition of structurally related epoxy compounds has been thoroughly investigated, revealing insights into the kinetic parameters and mechanisms of decomposition. Such studies are crucial for understanding the stability and reactivity of chemical compounds under varying conditions (Flowers, Parker, & Voisey, 1970).
Advanced Synthesis Techniques
- High-Yield Synthesis of D-Ribo-Phytosphingosine: Leveraging compounds with structural similarities to (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)oxolan-3-ol in high-yield synthesis routes for biologically relevant molecules, like D-ribo-phytosphingosine, showcases the potential of such compounds in facilitating complex organic syntheses (Lombardo et al., 2006).
Propriétés
IUPAC Name |
(3S,4R)-4-(3,3-dimethylbut-1-ynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)5-4-8-6-12-7-9(8)11/h8-9,11H,6-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDPXGXIBYATN-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)
![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)
![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)
![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)

![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)

![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)
![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)